molecular formula C16H15IO B12611771 1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene CAS No. 918304-79-7

1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene

Cat. No.: B12611771
CAS No.: 918304-79-7
M. Wt: 350.19 g/mol
InChI Key: VGKOAJGKAXQFDA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and an iodopropenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable benzene derivative under basic conditions.

    Introduction of the Iodopropenyl Group: The iodopropenyl group can be introduced through a halogenation reaction, where a propenyl group is iodinated using iodine and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The double bond in the propenyl group can be reduced to form saturated compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products with different functional groups replacing the iodine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated hydrocarbons.

Scientific Research Applications

1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the benzyloxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-(1-bromoprop-1-en-1-yl)benzene: Similar structure but with a bromine atom instead of iodine.

    1-(Benzyloxy)-2-(1-chloroprop-1-en-1-yl)benzene: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

1-(Benzyloxy)-2-(1-iodoprop-1-en-1-yl)benzene is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromine and chlorine analogs.

Properties

CAS No.

918304-79-7

Molecular Formula

C16H15IO

Molecular Weight

350.19 g/mol

IUPAC Name

1-(1-iodoprop-1-enyl)-2-phenylmethoxybenzene

InChI

InChI=1S/C16H15IO/c1-2-15(17)14-10-6-7-11-16(14)18-12-13-8-4-3-5-9-13/h2-11H,12H2,1H3

InChI Key

VGKOAJGKAXQFDA-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1OCC2=CC=CC=C2)I

Origin of Product

United States

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